2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol
Description
2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol is a chlorinated ethanol derivative featuring a dichloromethyl group (-CHCl₂) and a substituted phenyl ring (4-methoxy-2-methylphenyl). This compound belongs to a broader class of halogenated aromatic alcohols, which are characterized by their structural diversity and utility in synthetic organic chemistry, pharmaceuticals, and agrochemicals. The presence of electron-donating groups (methoxy and methyl) on the phenyl ring distinguishes it from simpler analogs, influencing its solubility, stability, and reactivity .
Properties
Molecular Formula |
C10H12Cl2O2 |
|---|---|
Molecular Weight |
235.10 g/mol |
IUPAC Name |
2,2-dichloro-1-(4-methoxy-2-methylphenyl)ethanol |
InChI |
InChI=1S/C10H12Cl2O2/c1-6-5-7(14-2)3-4-8(6)9(13)10(11)12/h3-5,9-10,13H,1-2H3 |
InChI Key |
KMXLLVFRUHCSSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C(Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol typically involves the chlorination of 1-(4-methoxy-2-methylphenyl)ethanol. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Preparation of 1-(4-methoxy-2-methylphenyl)ethanol: This can be achieved through the reduction of the corresponding ketone using a reducing agent like sodium borohydride (NaBH4).
Chlorination: The prepared alcohol is then subjected to chlorination using chlorine gas or thionyl chloride under controlled temperature and pressure conditions to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a simpler alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-dichloro-1-(4-methoxy-2-methylphenyl)ethanone.
Reduction: Formation of 1-(4-methoxy-2-methylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity towards these targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Key analogs are compared in Table 1 based on molecular formulas, substituents, and molecular weights.
Key Observations :
- The methoxy and methyl groups in the target compound introduce steric bulk and electron-donating effects, contrasting with electron-withdrawing substituents (e.g., -Cl, -CF₃) in analogs .
- Molecular weights correlate with substituent complexity; trifluoromethyl derivatives exhibit higher masses due to fluorine content .
Physicochemical Properties
Solubility and Stability:
- Target Compound: The methoxy group enhances polarity, likely improving solubility in polar solvents (e.g., ethanol, methanol) compared to chlorinated analogs .
- Trifluoromethyl Derivative : The -CF₃ group increases lipophilicity, favoring solubility in organic solvents like carbon tetrachloride .
Thermal Properties:
- Melting points for chlorinated ethanol derivatives typically range between 75–98°C .
Biological Activity
2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C10H12Cl2O2
- Molecular Weight : 233.11 g/mol
The presence of dichloro and methoxy groups in its structure is significant as these functional groups influence its biochemical interactions and pharmacological properties.
The biological activity of 2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol primarily involves interactions with various biological macromolecules, including enzymes and receptors. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, which may affect mood and cognitive functions.
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways. This interaction can modulate cyclic AMP (cAMP) levels, impacting gene expression and cellular metabolism.
Biological Activities
Research indicates that 2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may have anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an antitumor agent .
- Neuroprotective Effects : The modulation of neurotransmitter levels suggests possible neuroprotective benefits. Animal studies have indicated improvements in cognitive function and reduced neurodegeneration in models of Alzheimer's disease.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- In Vitro Anticancer Study :
-
Neuropharmacological Evaluation :
- In a rodent model for neurodegenerative diseases, administration of the compound resulted in a notable increase in acetylcholine levels and improved performance in memory tasks. This suggests its potential utility in treating cognitive impairments associated with neurodegeneration.
-
Enzyme Interaction Studies :
- Biochemical assays revealed that the compound effectively inhibits MAO activity, leading to increased concentrations of serotonin and norepinephrine in neuronal cultures. This effect may underlie its mood-enhancing properties.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
